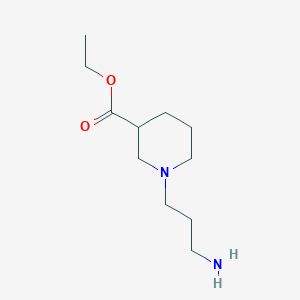

Ethyl 1-(3-aminopropyl)piperidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(3-aminopropyl)piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-2-15-11(14)10-5-3-7-13(9-10)8-4-6-12/h10H,2-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDSXCKZQZRAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzymatic Transamination Method

A notable enzymatic approach uses ω-transaminase for the synthesis of N-substituted 3-amino piperidine derivatives, which can be adapted for the preparation of ethyl 1-(3-aminopropyl)piperidine-3-carboxylate precursors.

- Procedure : N-ethoxycarbonyl-3-piperidone is reacted with isopropylamine in aqueous Tris-HCl buffer (pH 9.0) at 45 °C with ω-transaminase and pyridoxal phosphate (PLP) as coenzyme.

- Outcome : This reaction yields (R)-N-ethoxycarbonyl-3-amino piperidine with high enantiomeric excess (ee% > 99%) and good yield (~87.6%) after 24 hours.

- Significance : This biocatalytic method offers stereoselectivity and mild reaction conditions, valuable for preparing chiral intermediates for further functionalization.

Curtius Rearrangement Route

Another method involves the conversion of piperidine-3-carboxylic acid hydrazide into 3-aminopiperidine derivatives via Curtius rearrangement:

- Step a : Preparation of piperidine-3-carboxylic acid hydrazide.

- Step b : Reaction of the hydrazide with a nitrite source in acidic medium to form piperidine-3-carbonyl azide.

- Step c : Thermal rearrangement (Curtius rearrangement) of the acyl azide to an isocyanate intermediate, which upon hydrolysis yields 3-aminopiperidine.

- Application : This method provides a direct route to 3-aminopiperidine intermediates that can be further alkylated or esterified to yield the target compound.

Reductive Amination and Esterification

Reductive amination is employed to introduce the 3-aminopropyl side chain onto the piperidine ring nitrogen:

- General procedure : The piperidine-3-carboxylate ester is reacted with an aldehyde or protected amino aldehyde derivative under reductive amination conditions using sodium cyanoborohydride or sodium triacetoxyborohydride as reducing agents.

- Example : Reaction of tricyclic imines with sodium cyanoborohydride in methanol, followed by workup and ester hydrolysis, yields substituted piperidine derivatives with aminoalkyl substituents.

- Esterification : The carboxylic acid at the 3-position can be esterified using standard methods such as treatment with ethanol in the presence of acid catalysts or via coupling agents like EDCI and DMAP for amide or ester formation.

Protection and Deprotection Strategies

To facilitate selective functional group transformations, protecting groups such as tert-butoxycarbonyl (Boc) or carbobenzoxy (Cbz) are used on amino groups:

- Synthesis of protected intermediates : (R)-1-N-hydroxyl-3-(t-butoxycarbonyl amino) piperidines are prepared via oxidation and subsequent protection steps.

- Deprotection : Acidic conditions (e.g., trifluoroacetic acid in dichloromethane) are used to remove protecting groups to reveal free amines for further derivatization.

| Method | Key Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee%) | Notes |

|---|---|---|---|---|

| Enzymatic Transamination | N-ethoxycarbonyl-3-piperidone, ω-transaminase, PLP, pH 9.0, 45 °C, 24 h | 87.6 | 99.7 | High stereoselectivity, mild conditions |

| Curtius Rearrangement | Piperidine-3-carboxylic acid hydrazide, nitrite, acid, heat | Not specified | Not specified | Direct amine formation, requires careful handling of azides |

| Reductive Amination | Aldehyde, sodium cyanoborohydride, MeOH, RT | Variable | Not specified | Versatile for aminoalkyl introduction |

| Esterification (EDCI/DMAP) | Corresponding acid, ethanol or benzylamine, EDCI, DMAP, CH2Cl2 | 70-90 | Not applicable | Efficient ester or amide formation |

- The enzymatic transamination method provides excellent enantioselectivity and is suitable for producing chiral intermediates, which is critical for pharmaceutical applications.

- The Curtius rearrangement method is classical and effective but involves handling potentially hazardous azide intermediates. It is advantageous for direct amine formation without racemization.

- Reductive amination allows flexible introduction of the 3-aminopropyl group and can be combined with protection/deprotection strategies to achieve selective synthesis.

- Esterification using carbodiimide coupling agents (e.g., EDCI) and catalysts like DMAP is widely used to form the ethyl ester moiety efficiently.

- Protection strategies (Boc, Cbz) are essential to control reaction pathways and avoid side reactions during multi-step synthesis.

The preparation of Ethyl 1-(3-aminopropyl)piperidine-3-carboxylate involves a combination of enzymatic, classical organic synthesis, and protecting group strategies. Enzymatic transamination offers high stereoselectivity, while Curtius rearrangement provides a direct amine synthesis route. Reductive amination and esterification complete the functionalization steps to yield the target compound. Selection of method depends on desired stereochemistry, scale, and safety considerations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-aminopropyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(3-aminopropyl)piperidine-3-carboxylate serves as a precursor in the synthesis of various pharmaceutical agents. Its structural framework allows for modifications that enhance biological activity. Notable applications include:

- Neurological Disorders : Compounds derived from this structure have been explored for their potential to interact with neurotransmitter systems, indicating applications in treating conditions such as depression and anxiety .

- Anticancer Agents : Research indicates that derivatives of piperidine compounds can exhibit cytotoxic effects against cancer cells. For instance, studies have shown that certain modifications to the piperidine structure can enhance anticancer activity through mechanisms such as apoptosis induction .

Organic Synthesis

The compound is utilized as a building block in organic synthesis, facilitating the creation of complex molecules. Its reactivity allows for various transformations, including:

- Esterification Reactions : Ethyl 1-(3-aminopropyl)piperidine-3-carboxylate can undergo esterification to yield other functionalized piperidine derivatives, which are valuable in drug development and chemical research.

- Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions, enabling the introduction of diverse functional groups that can modify its biological properties and pharmacokinetics.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of piperidine derivatives synthesized from ethyl 1-(3-aminopropyl)piperidine-3-carboxylate. The results demonstrated that specific modifications led to enhanced cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin . This highlights the compound's potential as a scaffold for developing new anticancer therapies.

Case Study 2: Neurological Applications

Another research effort focused on synthesizing derivatives aimed at modulating neurotransmitter receptors. The derivatives exhibited binding affinities comparable to known pharmaceuticals used in treating anxiety disorders. This suggests that ethyl 1-(3-aminopropyl)piperidine-3-carboxylate could be pivotal in designing drugs targeting the central nervous system .

Mechanism of Action

The mechanism of action of Ethyl 1-(3-aminopropyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the piperidine ring.

Comparison with Similar Compounds

Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Compound 7)

- Molecular Formula : C₁₄H₂₄N₂O₅

- Key Features: Contains a methoxyimino group at the 4-position and a 3-ethoxy-3-oxopropyl chain at the 3-position of the piperidine ring.

- Synthesis : Prepared via reaction of ketone (6) with O-methylhydroxylamine hydrochloride, yielding an 84% diastereomeric mixture .

- Applications : Serves as a precursor to fused bicyclic amines (e.g., decahydro-1,6-naphthyridine derivatives) through hydrogenation with Raney nickel .

- Comparison: Unlike Ethyl 1-(3-aminopropyl)piperidine-3-carboxylate, this compound lacks a free amine group, limiting its utility in reactions requiring nucleophilic amine participation.

Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate (CAS: 1363166-24-8)

- Molecular Formula: C₁₆H₂₉NO₄

- Key Features : Incorporates a tert-butyloxycarbonyl (Boc) protecting group and an isopropyl substituent at the 3-position.

- Applications : Widely used in pharmaceuticals and agrochemicals as a building block. The Boc group enhances stability during synthetic steps .

- Comparison: The Boc group increases steric hindrance and reduces reactivity compared to the aminopropyl group in the target compound. This makes it less suitable for applications requiring rapid amine deprotection.

Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2)

- Molecular Formula : C₁₄H₁₉N₂O₃

- Key Features : Fused bicyclic structure with a ketone group at the 2-position. Exists as two isomers (1-1 and 1-2) with distinct NMR profiles .

- Synthesis : Derived from hydrogenation of compound 7, yielding 86% combined isomers .

- Comparison: The rigid naphthyridine backbone contrasts with the flexible piperidine-aminopropyl structure of the target compound. This rigidity may enhance binding specificity in drug design but reduces conformational versatility.

Ethyl 1-[3-(4-phenylmethoxyphenoxy)propyl]piperidine-3-carboxylate

- Molecular Formula: C₂₅H₃₁NO₄ (estimated)

- Key Features: Contains a phenoxypropyl chain with a benzyloxy group, increasing lipophilicity.

- Applications: Potential use in receptor-targeted therapies due to aromatic interactions .

- Comparison: The aromatic substituents enhance membrane permeability but may introduce metabolic instability compared to the aliphatic aminopropyl group in the target compound.

Structural and Functional Data Table

Key Research Findings

Reactivity Differences: The free amine in Ethyl 1-(3-aminopropyl)piperidine-3-carboxylate enables direct conjugation with carboxylic acids or aldehydes, whereas Boc-protected analogs require additional deprotection steps . Methoxyimino derivatives (e.g., compound 7) exhibit lower thermal stability due to the labile imine group .

Biological Activity: Piperidine derivatives with aromatic substituents (e.g., phenoxypropyl chains) show enhanced binding to opioid receptors, as seen in piminodine derivatives . The aminopropyl chain in the target compound may improve solubility in aqueous environments compared to isopropyl or Boc-substituted analogs .

Commercial Availability: Ethyl 1-(3-aminopropyl)piperidine-3-carboxylate is listed as discontinued by CymitQuimica, highlighting supply chain challenges . In contrast, Boc-protected analogs remain widely available for pharmaceutical R&D .

Biological Activity

Ethyl 1-(3-aminopropyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and related research findings.

Chemical Structure and Properties

Ethyl 1-(3-aminopropyl)piperidine-3-carboxylate features a piperidine ring with an ethyl ester and an amino propyl side chain. Its structure can be summarized as follows:

| Attribute | Details |

|---|---|

| Molecular Formula | C₁₁H₁₅N₃O₂ |

| Molecular Weight | 209.25 g/mol |

| Functional Groups | Piperidine, carboxylate, amine |

The biological activity of Ethyl 1-(3-aminopropyl)piperidine-3-carboxylate is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound may function as a prodrug, converting into active metabolites that exert therapeutic effects. Its mechanism can involve:

- Enzyme Inhibition: Compounds related to piperidine derivatives have shown potential in inhibiting enzymes such as cathepsin K, which is involved in various pathological processes including cancer progression .

- Receptor Modulation: The compound may interact with neurotransmitter systems, influencing pathways associated with pain and inflammation.

Anticancer Activity

Recent studies indicate that piperidine derivatives, including Ethyl 1-(3-aminopropyl)piperidine-3-carboxylate, exhibit anticancer properties. Research has demonstrated that these compounds can induce apoptosis in cancer cell lines, enhancing their cytotoxic effects compared to standard treatments like bleomycin .

Case Study:

In vitro assays using FaDu hypopharyngeal tumor cells showed that derivatives of piperidine exhibited significant cytotoxicity and apoptosis induction, suggesting a promising avenue for cancer therapy .

Analgesic and Anti-inflammatory Properties

Piperidine derivatives have been explored for their analgesic and anti-inflammatory effects. Ethyl 1-(3-aminopropyl)piperidine-3-carboxylate has shown potential in modulating pain pathways, making it a candidate for developing new analgesics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of Ethyl 1-(3-aminopropyl)piperidine-3-carboxylate is crucial for optimizing its biological activity. Modifications to the piperidine ring or the carboxylic acid moiety can significantly influence its pharmacological properties.

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Enhanced lipophilicity and receptor binding |

| Variation in the amino group structure | Altered enzyme interaction profiles |

In Vitro Studies

A study evaluated the inhibitory activity of piperidine derivatives against cathepsin K. Ethyl 1-(3-aminopropyl)piperidine-3-carboxylate demonstrated moderate to strong inhibition, indicating its potential as a therapeutic agent for conditions requiring cathepsin K modulation .

Pharmacokinetics

Pharmacokinetic studies suggest that modifications to the compound can improve oral bioavailability and metabolic stability. For instance, introducing specific functional groups has been shown to enhance permeability across biological membranes, which is critical for effective drug delivery .

Q & A

Q. What synthetic routes are recommended for Ethyl 1-(3-aminopropyl)piperidine-3-carboxylate, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via alkylation of ethyl piperidine-3-carboxylate with 3-aminopropyl bromide under inert conditions. Key steps include:

- Using potassium carbonate as a base and sodium iodide as a catalyst in anhydrous solvents (e.g., DMF or acetonitrile) .

- Reaction monitoring via TLC, followed by vacuum distillation or column chromatography for purification .

- Purity optimization: Ensure exclusion of oxygen and light during synthesis to prevent byproducts. Validate purity using HREIMS (High-Resolution Electron Ionization Mass Spectrometry) and ¹H/¹³C NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the piperidine ring (δ ~1.5–3.5 ppm), ethyl ester (δ ~1.2–4.2 ppm), and aminopropyl chain (δ ~2.5–3.0 ppm). Compare with literature data for structural confirmation .

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1720 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

- HREIMS : Confirm molecular weight (e.g., m/z 214.168 for C₁₁H₂₂N₂O₂) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in tightly sealed containers under inert gas (argon/nitrogen) to prevent oxidation. Store in a dry, well-ventilated area at 2–8°C .

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Avoid electrostatic discharge by grounding equipment .

Advanced Research Questions

Q. How can kinetic studies resolve discrepancies in degradation rates under varying pH conditions?

- Methodological Answer :

- Conduct pH-dependent stability assays (e.g., 1–14 pH range) using HPLC to monitor degradation products.

- Fit data to pseudo-first-order kinetics. For example, reports ethyl piperidine-3-carboxylate derivatives degrade faster in acidic media due to ester hydrolysis .

- Use Arrhenius plots to calculate activation energy and identify dominant degradation pathways (e.g., hydrolysis vs. oxidation).

Q. What computational approaches are effective for predicting reactivity in catalytic applications?

- Methodological Answer :

- Perform DFT (Density Functional Theory) calculations to map electron density on the piperidine nitrogen and ester groups.

- Simulate transition states for nucleophilic attacks (e.g., in enzyme inhibition studies). Validate with experimental kinetic data .

- Compare with analogs (e.g., ethyl 1-methylpiperidine-3-carboxylate) to assess steric/electronic effects .

Q. How can researchers address contradictions in NMR data between synthetic batches?

- Methodological Answer :

- Step 1 : Verify solvent deuteriation and calibration using internal standards (e.g., TMS).

- Step 2 : Re-examine reaction conditions (e.g., trace moisture in reagents can lead to ester hydrolysis, altering NMR signals) .

- Step 3 : Cross-validate with alternative techniques (e.g., IR for functional groups, HREIMS for molecular weight) .

Q. What strategies differentiate biological activity between Ethyl 1-(3-aminopropyl)piperidine-3-carboxylate and its structural analogs?

- Methodological Answer :

- In vitro assays : Test receptor binding affinity (e.g., GABA uptake inhibition) and compare IC₅₀ values with analogs like ethyl 1-(4-hydroxybutyl)piperidine-3-carboxylate .

- SAR Analysis : Modify the aminopropyl chain length or ester group to assess impact on bioavailability and target engagement .

Key Considerations for Researchers

- Contradiction Management : Cross-validate data using orthogonal techniques (e.g., NMR + HREIMS) .

- Safety Protocols : Follow GHS guidelines for non-hazardous handling, but prioritize PPE due to limited toxicological data .

- Ecological Compliance : Dispose of waste via licensed facilities to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.